N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
CAS No.: 2034349-18-1
Cat. No.: VC6825086
Molecular Formula: C19H15N9O2
Molecular Weight: 401.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034349-18-1 |
|---|---|
| Molecular Formula | C19H15N9O2 |
| Molecular Weight | 401.39 |
| IUPAC Name | N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-phenyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C19H15N9O2/c1-12-22-19(30-26-12)14-8-5-9-27-16(23-24-17(14)27)11-20-18(29)15-10-21-28(25-15)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,20,29) |
| Standard InChI Key | JZDORVPEPPQWEV-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)- triazolo[4,3-a]pyridin-3-yl]methyl]-2-phenyltriazole-4-carboxamide, reflects its intricate heterocyclic framework . Its molecular formula, C₁₉H₁₅N₉O₂, corresponds to a molecular weight of 401.4 g/mol . The structure integrates:
-
A 1,2,4-triazolo[4,3-a]pyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety at the 8-position.
-
A 2-phenyl-2H-1,2,3-triazole-4-carboxamide group linked via a methylene bridge to the triazolopyridine system.
Table 1 summarizes key molecular properties:
Table 1: Molecular properties of the compound .
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous triazolopyridine derivatives are typically characterized via:
-
¹H/¹³C NMR: To confirm substituent positions and ring junctions.
-
High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.
-
X-ray Crystallography: To resolve solid-state conformation, though no crystallographic data is currently available.
Synthesis and Synthetic Strategies
Proposed Synthetic Pathways
The synthesis of this compound likely involves multi-step methodologies common to triazole-oxadiazole hybrids:
-
Formation of the Triazolopyridine Core: Cyclocondensation of aminopyridines with nitriles or hydrazines under acidic conditions.
-
Oxadiazole Ring Construction: Reaction of amidoximes with acyl chlorides, followed by cyclodehydration.
-
Methylene Bridging and Carboxamide Coupling: Alkylation of the triazolopyridine nitrogen with a bromomethyl intermediate, followed by carboxamide formation via coupling reactions.
A hypothetical reaction sequence is illustrated below:
-
Step 1: Synthesis of 8-(3-methyl-1,2,4-oxadiazol-5-yl)- triazolo[4,3-a]pyridine.
-
Step 2: Bromination at the 3-position to introduce a methylene bromide group.
-
Step 3: Nucleophilic substitution with 2-phenyl-2H-1,2,3-triazole-4-carboxamide.
Challenges in Synthesis
Key hurdles include:
-
Regioselectivity: Ensuring proper orientation during cyclization steps to avoid isomeric byproducts.
-
Solubility Issues: The hydrophobic nature of the molecule may complicate purification.
-
Functional Group Compatibility: Sensitivity of the oxadiazole ring to hydrolytic conditions.
| Compound Class | Reported Activity | Reference |
|---|---|---|
| Triazolopyridine-carboxamides | EGFR kinase inhibition (IC₅₀ = 12 nM) | |
| Oxadiazole-triazole hybrids | Antifungal (MIC = 4 µg/mL vs. Candida) | |
| Phenyl-triazole derivatives | COX-2 inhibition (Selectivity Index >100) |
Table 2: Biological activities of structural analogs.
Physicochemical and Pharmacokinetic Properties
Calculated Drug-Likeness Parameters
Using tools like SwissADME:
-
Lipinski’s Rule Compliance: Molecular weight (401.4) exceeds 500 Da threshold; may limit oral bioavailability.
-
Topological Polar Surface Area (TPSA): ~120 Ų, suggesting moderate membrane permeability.
-
LogP: Estimated at 2.8, indicating moderate lipophilicity.
Solubility and Stability
-
Aqueous Solubility: Poor solubility in water (<0.1 mg/mL).
-
Chemical Stability: Susceptible to hydrolysis under strongly acidic/basic conditions due to oxadiazole and carboxamide groups.
Future Research Directions
Priority Investigations
-
Synthetic Optimization: Develop scalable routes with improved yields and purity.
-
In Vitro Screening: Evaluate cytotoxicity, antimicrobial, and kinase inhibition profiles.
-
SAR Studies: Modify substituents (e.g., methyl group on oxadiazole) to enhance potency.
Advanced Applications
-
Targeted Drug Delivery: Conjugation with nanoparticle carriers to address solubility limitations.
-
Photodynamic Therapy: Explore photosensitizing properties due to extended π-conjugation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume